2,3,4,5,6,7,8,9-Octahydro-1-benzoxepine
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Overview
Description
2,3,4,5,6,7,8,9-Octahydro-1-benzoxepine is a heterocyclic organic compound with a unique structure that includes a benzene ring fused to an oxepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7,8,9-Octahydro-1-benzoxepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzene derivative with an oxepine precursor in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6,7,8,9-Octahydro-1-benzoxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2,3,4,5,6,7,8,9-Octahydro-1-benzoxepine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4,5,6,7,8,9-Octahydro-1-benzoxepine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: Known for their use in fragrances and as intermediates in organic synthesis.
1H-Trindene, 2,3,4,5,6,7,8,9-octahydro-1,1,4,4,9,9-hexamethyl-: Used in various industrial applications.
Uniqueness
2,3,4,5,6,7,8,9-Octahydro-1-benzoxepine stands out due to its unique structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
4802-49-7 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2,3,4,5,6,7,8,9-octahydro-1-benzoxepine |
InChI |
InChI=1S/C10H16O/c1-2-7-10-9(5-1)6-3-4-8-11-10/h1-8H2 |
InChI Key |
MRIMNEVYORACLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)CCCCO2 |
Origin of Product |
United States |
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